

"ethyl 2,2'-bipyridine-4-carboxylate chemical properties"

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Compound of Interest

Compound Name: *Ethyl 2,2'-bipyridine-4-carboxylate*

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An In-depth Technical Guide to the Chemical Properties of **Ethyl 2,2'-Bipyridine-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2'-bipyridine-4-carboxylate is a substituted bipyridine derivative that serves as a crucial intermediate in coordination chemistry and materials science. Its structural features, particularly the bidentate nitrogen ligands and the functional ester group, allow for versatile applications in the synthesis of metal-organic frameworks (MOFs), catalysts, and biologically active complexes. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization, intended for professionals in research and development.

Core Chemical Properties

Ethyl 2,2'-bipyridine-4-carboxylate is a white solid at room temperature.^[1] The presence of the ethyl ester group enhances its solubility in common organic solvents when compared to its carboxylic acid precursor, 2,2'-bipyridine-4-carboxylic acid.^[2]

Physicochemical Data

The fundamental physicochemical properties of **ethyl 2,2'-bipyridine-4-carboxylate** are summarized in the table below.

Property	Value	Reference
CAS Number	56100-25-5	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₂	[2]
Molecular Weight	228.25 g/mol	[2]
Appearance	White powder	[1]
Melting Point	44.5-45.5 °C	[1]
Boiling Point	379.1 ± 32.0 °C (Predicted)	
Density	1.167 ± 0.06 g/cm ³ (Predicted)	
IUPAC Name	ethyl 2-(pyridin-2-yl)pyridine-4-carboxylate	[2]

Synthesis and Purification

The synthesis of **ethyl 2,2'-bipyridine-4-carboxylate** can be achieved through several routes, most commonly via esterification of the corresponding carboxylic acid or through cross-coupling reactions.

Experimental Protocol: Esterification of 2,2'-Bipyridine-4-carboxylic Acid

A prevalent method for synthesizing the title compound is the Fischer esterification of 2,2'-bipyridine-4-carboxylic acid.[\[2\]](#)

Materials:

- 2,2'-bipyridine-4-carboxylic acid
- Absolute ethanol (excess)
- Concentrated sulfuric acid (catalytic amount) or Thionyl chloride (SOCl₂)
- Sodium bicarbonate (aqueous solution)

- Anhydrous magnesium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

- A mixture of 2,2'-bipyridine-4-carboxylic acid and a large excess of absolute ethanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture. Alternatively, thionyl chloride can be used to activate the carboxyl group.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress via Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Experimental Protocol: Suzuki Coupling

An alternative synthetic route involves a palladium-catalyzed Suzuki coupling reaction.[\[2\]](#)

Materials:

- A suitable boronic acid derivative of pyridine
- A corresponding halogenated pyridine
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., Na_2CO_3 , K_2CO_3)

- Solvent (e.g., toluene, ethanol)

Procedure:

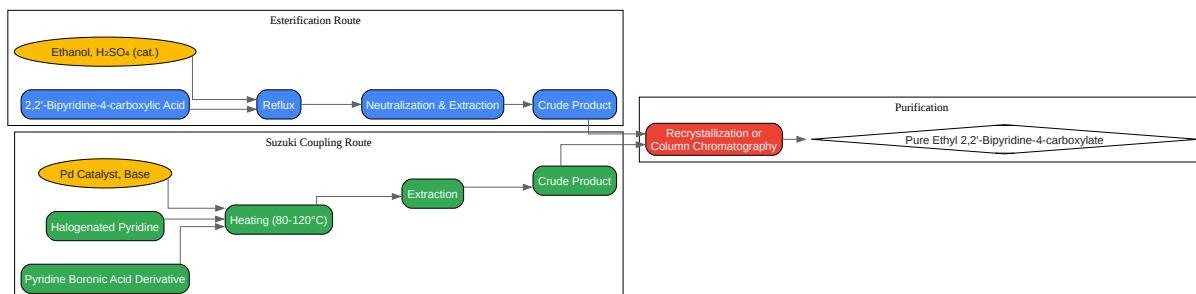
- The halogenated pyridine, pyridine boronic acid derivative, palladium catalyst, and base are combined in a reaction flask containing the solvent.
- The mixture is degassed and then heated under an inert atmosphere (e.g., Argon) at temperatures ranging from 80°C to 120°C.
- The reaction is monitored by TLC or GC-MS.
- After completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.
- The organic phase is washed, dried, and concentrated to give the crude product.

Purification

The crude **ethyl 2,2'-bipyridine-4-carboxylate** can be purified by the following methods:[2]

- Recrystallization: Using solvent systems such as ethanol/water mixtures.
- Column Chromatography: Utilizing silica gel as the stationary phase and an eluent system like ethyl acetate/hexane.

Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC) to be greater than 95% and by melting point analysis.[2]



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Caption: Synthetic workflows for **ethyl 2,2'-bipyridine-4-carboxylate**.

Chemical Reactivity

Hydrolysis

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,2'-bipyridine-4-carboxylic acid.^[2] This reaction is fundamental for modifying the ligand's properties, for instance, to enhance its metal-binding capabilities.^[2]

Coordination Chemistry

The defining characteristic of **ethyl 2,2'-bipyridine-4-carboxylate** is the ability of its two pyridine nitrogen atoms to act as a bidentate ligand. It readily forms stable octahedral complexes with various transition metals, including Ruthenium(II), Palladium(II), and Zinc(II).^[2]

The presence of the electron-withdrawing ethyl carboxylate group at the 4-position enhances the π -acceptor properties of the ligand, which in turn strengthens metal-to-ligand back-donation. This electronic effect can lead to shorter metal-nitrogen bond lengths in the resulting complexes.[\[2\]](#)

Spectroscopic Characterization

The identity and purity of **ethyl 2,2'-bipyridine-4-carboxylate** are confirmed using a combination of spectroscopic techniques.

Spectroscopic Data Summary

Technique	Key Features and Observed Values	Reference
¹ H NMR	Ethyl Group: Triplet at ~1.3 ppm (CH_3), Quartet at ~4.3 ppm (CH_2). Bipyridine Protons: Multiplets in the range of 7.5–9.0 ppm.	[2]
IR Spectroscopy	C=O Stretch (Ester): Strong absorption around 1720 cm^{-1} . C-O Stretch (Ester): Strong absorption around 1250 cm^{-1} .	[2] [4]
Mass Spectrometry	Molecular Ion Peak (M^+): Observed at m/z 228.25.	[2]

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